molecular formula C14H18ClNO2 B13231982 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13231982
M. Wt: 267.75 g/mol
InChI Key: LMJAIBMMSNKMGD-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, and a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzylamine with cyclopentanone in the presence of a reducing agent to form the intermediate 1-(2-chlorophenyl)ethylcyclopentane. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, alkyl, or amino derivatives.

Scientific Research Applications

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, allowing it to better interact with hydrophobic regions of biological macromolecules.

Biological Activity

1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound notable for its unique structure, which includes a cyclopentane ring, an amino group, and a 2-chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter receptors.

  • Molecular Formula : C14H18ClNO2
  • Molecular Weight : 267.75 g/mol
  • Structural Characteristics : The compound features a cyclopentane ring that contributes to its conformational flexibility, which is crucial for receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Neurotransmitter Modulation

The compound has been shown to interact with various neurotransmitter receptors, particularly those involved in excitatory neurotransmission. Its structural features allow it to bind effectively to these receptors, potentially influencing synaptic plasticity and neurotransmission.

2. Receptor Binding Studies

In vitro studies have demonstrated that this compound can act as an antagonist or modulator of specific receptors:

  • Glutamate Receptors : Compounds with similar structures have been reported to modulate glutamate receptors, which are crucial for cognitive functions and memory formation .
  • Dopamine Receptors : Initial studies suggest possible interactions with dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Maechler et al. (2011)Investigated the modulation of glutamate dehydrogenase by similar cyclic amino acids, highlighting their role in insulin secretion and metabolic regulation .
PMC Article (2022)Discussed the biological activities of cyclic amino acids, noting their potential in treating neurodegenerative diseases through receptor modulation .
Smolecule ResearchReported that compounds with similar structures exhibit varied binding affinities to neurotransmitter receptors, suggesting tailored pharmacological applications.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions. The unique combination of functional groups imparts distinct biological properties compared to simpler analogues.

Synthetic Routes

The synthesis generally involves:

  • Formation of the Cyclopentane Ring : Utilizing cyclopentanecarboxylic acid as a precursor.
  • Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution methods.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acidC14H18ClNO2Similar structure with different halogen substitution; potential differences in receptor binding affinity.
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acidC14H18FNO2Fluorine substitution may enhance stability and bioavailability compared to non-fluorinated analogues.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

1-[2-amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18ClNO2/c15-12-6-2-1-5-10(12)11(9-16)14(13(17)18)7-3-4-8-14/h1-2,5-6,11H,3-4,7-9,16H2,(H,17,18)

InChI Key

LMJAIBMMSNKMGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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